![molecular formula C21H21N3O3 B5410762 5-[(3-methoxyphenoxy)methyl]-3-[(2-phenylazetidin-1-yl)carbonyl]-1H-pyrazole](/img/structure/B5410762.png)
5-[(3-methoxyphenoxy)methyl]-3-[(2-phenylazetidin-1-yl)carbonyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-methoxyphenoxy)methyl]-3-[(2-phenylazetidin-1-yl)carbonyl]-1H-pyrazole is a synthetic compound with potential applications in scientific research. It is commonly referred to as AZD8055 and belongs to the class of pyrazole derivatives. This compound has been shown to have promising effects in various biochemical and physiological processes, making it a valuable tool for researchers.
Wirkmechanismus
Although AZD8055 is known to inhibit the mTOR pathway, its exact mechanism of action is not fully understood, and further studies are needed to elucidate this mechanism.
4. Structure-activity relationship: Studies on the structure-activity relationship of AZD8055 may lead to the development of more potent and specific compounds.
5. Drug delivery: The development of novel drug delivery systems may improve the efficacy and accessibility of AZD8055 for various diseases.
In conclusion, AZD8055 is a promising compound with potential applications in various fields of scientific research. Its inhibition of the mTOR pathway has shown significant effects in cancer research, neurodegenerative diseases, and metabolic disorders. Further studies are needed to determine its safety and efficacy in humans and to elucidate its exact mechanism of action.
Vorteile Und Einschränkungen Für Laborexperimente
AZD8055 has several advantages and limitations for lab experiments:
Advantages:
1. High potency: AZD8055 is a highly potent compound, which means that it can be used in low concentrations, reducing the risk of toxicity.
2. Specificity: AZD8055 specifically targets the mTOR pathway, making it a valuable tool for studying the role of this pathway in various diseases.
3. Versatility: AZD8055 has been shown to have potential applications in various fields, including cancer research, neurodegenerative diseases, and metabolic disorders.
Limitations:
1. Cost: AZD8055 is a synthetic compound, and its synthesis can be costly, making it challenging to use in large-scale experiments.
2. Limited availability: AZD8055 is not widely available, and its synthesis is proprietary information, limiting its accessibility to researchers.
3. Potential off-target effects: Although AZD8055 is specific to the mTOR pathway, it may have off-target effects, leading to unintended consequences.
Zukünftige Richtungen
There are several future directions for the study of AZD8055:
1. Combination therapy: AZD8055 has been studied as a monotherapy for various diseases, but it may have more significant effects when used in combination with other drugs.
2. Clinical trials: AZD8055 has shown promising effects in preclinical studies, and clinical trials are needed to determine its safety and efficacy in humans.
3.
Synthesemethoden
AZD8055 can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The exact synthesis method is proprietary information and is not publicly available. However, it is known that the synthesis involves the use of various reagents and catalysts to produce the final product.
Wissenschaftliche Forschungsanwendungen
AZD8055 has been extensively studied for its potential applications in scientific research. It has been shown to have significant effects on various biochemical and physiological processes, making it a valuable tool for researchers in different fields. Some of the research applications of AZD8055 include:
1. Cancer Research: AZD8055 has been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is a critical regulator of cell growth and proliferation. This inhibition can lead to the suppression of tumor growth and has been studied as a potential treatment for various types of cancer.
2. Neurodegenerative Diseases: AZD8055 has also been studied for its potential neuroprotective effects. It has been shown to reduce the accumulation of toxic proteins in the brain, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Metabolic Disorders: AZD8055 has been shown to regulate glucose metabolism and improve insulin sensitivity. This makes it a potential treatment for metabolic disorders such as type 2 diabetes.
Eigenschaften
IUPAC Name |
[5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]-(2-phenylazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-26-17-8-5-9-18(13-17)27-14-16-12-19(23-22-16)21(25)24-11-10-20(24)15-6-3-2-4-7-15/h2-9,12-13,20H,10-11,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIGAMFSGJCXTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC(=NN2)C(=O)N3CCC3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.